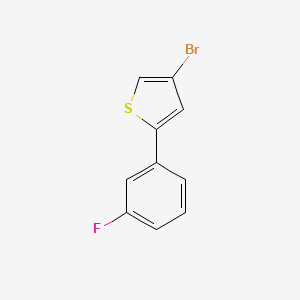
4-Bromo-2-(3-fluorophenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(3-fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-fluorophenyl)thiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-bromothiophene and 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(3-fluorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenylboronic acid yields 2-(3-fluorophenyl)-4-phenylthiophene .
Aplicaciones Científicas De Investigación
4-Bromo-2-(3-fluorophenyl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules.
Material Science: It is utilized in the fabrication of organic thin-film transistors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(3-fluorophenyl)thiophene in its applications is primarily based on its ability to participate in electron transfer processes. In organic electronics, it acts as a charge carrier, facilitating the movement of electrons or holes through the material. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors .
Comparación Con Compuestos Similares
2-Bromothiophene: A precursor in the synthesis of 4-Bromo-2-(3-fluorophenyl)thiophene.
2-(4-Fluorophenyl)thiophene: Another thiophene derivative with similar electronic properties.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in fine-tuning the properties of materials for specific applications in organic electronics and pharmaceuticals .
Propiedades
Fórmula molecular |
C10H6BrFS |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
4-bromo-2-(3-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H6BrFS/c11-8-5-10(13-6-8)7-2-1-3-9(12)4-7/h1-6H |
Clave InChI |
YULBMOMPFQNHQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
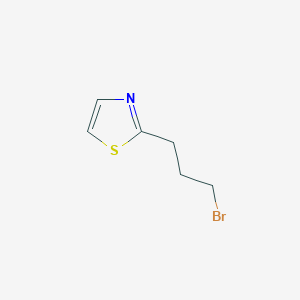
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
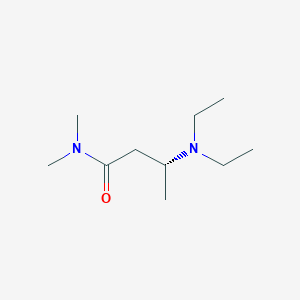
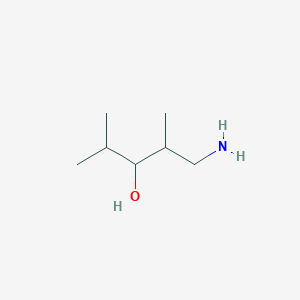


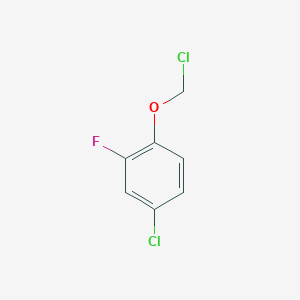
amino)acetate](/img/structure/B13205557.png)
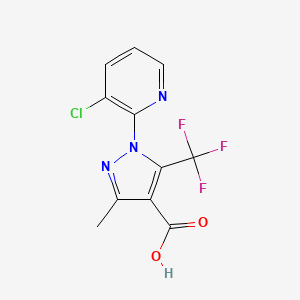
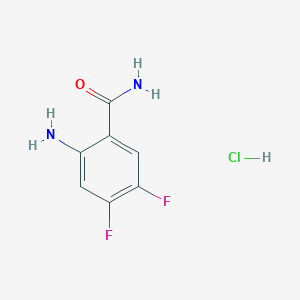
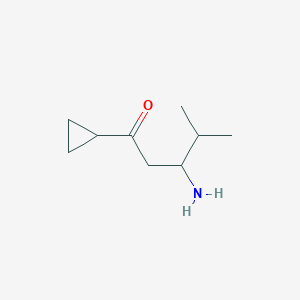
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
